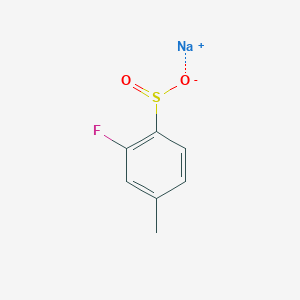![molecular formula C5H7NO B6237288 2-azabicyclo[2.1.1]hexan-3-one CAS No. 1785611-04-2](/img/no-structure.png)
2-azabicyclo[2.1.1]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azabicyclo[2.1.1]hexan-3-one is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is playing an increasingly important role in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure . This structure is valuable and has been incorporated in newly developed bio-active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[2.1.1]hexan-3-one involves the cyclization of a precursor compound containing a nitrogen and a carbonyl group. The cyclization reaction can be achieved through intramolecular nucleophilic addition of the nitrogen to the carbonyl group, followed by elimination of a water molecule. The precursor compound can be synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "sodium hydroxide", "methyl acetoacetate", "acetic anhydride", "sodium acetate", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-bromoethylamine hydrobromide by reacting ethylene oxide with hydrobromic acid", "Step 2: Conversion of 2-bromoethylamine hydrobromide to the corresponding primary amine by treatment with sodium hydroxide", "Step 3: Synthesis of the precursor compound by reacting the primary amine with methyl acetoacetate in the presence of acetic anhydride and sodium acetate", "Step 4: Cyclization of the precursor compound by heating with ethanol and hydrochloric acid, followed by neutralization with sodium bicarbonate", "Step 5: Isolation of the product by extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation" ] } | |
Numéro CAS |
1785611-04-2 |
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



